ERK2 Biochemical Inhibition Potency: JSI-1187 Achieves Sub-Nanomolar Ki, Outperforming Temuterkib by >5-Fold
In biochemical assays, JSI-1187 reversibly inhibited ERK2 with a Ki of less than 1 nM [1]. By comparison, temuterkib (LY3214996) exhibits an IC50 of 5 nM against ERK2 , while ulixertinib (BVD-523) achieves an IC50 of <0.3 nM against ERK2 . Although direct head-to-head data are unavailable due to differing assay formats (Ki vs. IC50), JSI-1187's sub-nanomolar Ki places it among the most potent ERK1/2 inhibitors in its class and substantially ahead of temuterkib.
| Evidence Dimension | ERK2 biochemical inhibition potency |
|---|---|
| Target Compound Data | Ki < 1 nM (ERK2, reversible inhibition) |
| Comparator Or Baseline | Temuterkib (LY3214996): IC50 = 5 nM (ERK2); Ulixertinib (BVD-523): IC50 < 0.3 nM (ERK2) |
| Quantified Difference | JSI-1187 Ki at least 5-fold lower than temuterkib IC50; comparable to ulixertinib within an order of magnitude |
| Conditions | Biochemical kinase inhibition assay (ERK2); JSI-1187 data from internal discovery program, comparator data from published vendor characterization |
Why This Matters
Sub-nanomolar target engagement provides a wider therapeutic window for dose optimization, which directly impacts preclinical efficacy study design and procurement of sufficient compound for dose-ranging experiments.
- [1] Li A, Jian S, Yuan X, Song F, Yang S, Du C, et al. Abstract 4188: The ERK1/2 inhibitor, JSI-1187, demonstrates preclinical efficacy in tumor models with MAPK pathway mutations. Cancer Res 2020;80(16_Suppl):4188. View Source
